Coelenterazine 400a (hydrochloride) is a derivative of coelenterazine, a naturally occurring bioluminescent compound found in various marine organisms. This compound is particularly noted for its role as a substrate for luciferases, enzymes that catalyze bioluminescent reactions. Coelenterazine 400a exhibits distinct properties that make it a valuable tool in biochemical research, especially in studies involving bioluminescence and energy transfer processes.
Coelenterazine 400a is derived from coelenterazine, which is primarily sourced from marine organisms such as jellyfish and certain types of deep-sea fish. The compound can also be synthesized in laboratories, allowing for controlled production and modification.
Coelenterazine 400a is classified as a bioluminescent compound and a luciferin analog. It belongs to the broader category of pyrazin derivatives, characterized by their imidazo[1,2-α]pyrazin structure.
The synthesis of Coelenterazine 400a involves several key steps:
Coelenterazine 400a has a complex molecular structure characterized by an imidazo[1,2-α]pyrazine core. Its chemical formula is C₁₄H₁₅N₃O₂, and it features various functional groups that contribute to its bioluminescent properties.
Coelenterazine 400a participates in several key biochemical reactions, particularly involving luciferases:
The oxidation reaction typically requires the presence of oxygen and ATP (adenosine triphosphate), which act as substrates alongside Coelenterazine 400a during the luminescent process.
The mechanism by which Coelenterazine 400a functions involves its interaction with luciferase enzymes:
This process is efficient due to the structural compatibility between Coelenterazine 400a and luciferases derived from organisms like Renilla reniformis.
Coelenterazine 400a has numerous scientific applications:
This compound's unique properties make it an essential reagent in modern biochemical research and applications related to molecular imaging and diagnostics.
Coelenterazine, the common luciferin in marine organisms like Renilla reniformis (sea pansy) and Aequorea victoria (jellyfish), serves as the molecular foundation for light emission. Its native form oxidizes in the presence of luciferase and oxygen, producing blue light (~460–475 nm). However, this short wavelength suffers from high tissue absorbance and scattering in vivo, limiting deep-tissue imaging applications. To address this, systematic chemical modifications began in the 1970s, targeting positions C-2, C-6, and C-8 of the imidazopyrazinone core to redshift emission and enhance stability [3] [6].
Coelenterazine 400a (DeepBlueC™), a C-8 modified analog, emerged as a pivotal derivative. Synthesized by replacing the native methylene group at C-8 with heteroatoms, it shifted emission maxima to ~395–400 nm [1]. This structural alteration reduced electronic conjugation, yielding a higher-energy emitter. Unlike earlier derivatives (e.g., coelenterazine h), Coelenterazine 400a exhibited distinct enzyme kinetics and spectral properties, making it ideal for specialized bioluminescence resonance energy transfer (BRET) applications. Its rapid decay kinetics in aqueous solutions, however, posed challenges for prolonged assays [3] [5].
Table 1: Key Early Coelenterazine Derivatives and Properties
Derivative | Modification Site | Emission Max (nm) | Primary Application |
---|---|---|---|
Native Coelenterazine | - | 460–475 | General luciferase assays |
Coelenterazine h | C-2 | 475 | High-sensitivity detection |
Coelenterazine 400a | C-8 | 395–400 | BRET2 acceptor compatibility |
Coelenterazine f | C-6 | 473 | Extended light output |
Bioluminescence resonance energy transfer (BRET) relies on non-radiative energy transfer between a bioluminescent donor and a fluorescent acceptor (<10 nm apart). Coelenterazine 400a became the cornerstone of BRET2 technology due to its unique spectral profile. When oxidized by Renilla luciferase, it emits at ~400 nm, efficiently exciting green fluorescent protein 2 (GFP2) or GFP10 acceptors (emission: 510 nm) [2] [4]. This 110 nm separation between donor and acceptor peaks drastically reduced spectral cross-talk compared to BRET1 (coelenterazine h donor: 480 nm; YFP acceptor: 530 nm), enhancing signal-to-noise ratios by >20-fold in protease cleavage assays [8].
The BRET2 system enabled groundbreaking studies of G protein-coupled receptor (GPCR) oligomerization and receptor tyrosine kinase interactions. For example, BRET2 with Coelenterazine 400a detected conformational changes in A2A-FGFR1 and 5-hydroxytryptamine 1A-FGFR1 heteroreceptor complexes, revealing allosteric modulation mechanisms [2]. However, its low quantum yield (~300× dimmer than BRET1) and short half-life (<1 minute) limited temporal resolution [4] [9]. Innovations like Rluc8 (a Renilla luciferase mutant) partially offset these issues by boosting luminescence intensity 5–30-fold, facilitating real-time GPCR/β-arrestin interaction studies [4] [7].
Table 2: BRET Systems Using Coelenterazine Derivatives
BRET System | Donor Substrate | Donor Emission (nm) | Acceptor | Acceptor Emission (nm) | Advantage |
---|---|---|---|---|---|
BRET1 | Coelenterazine h | 480 | YFP | 530 | High signal intensity |
BRET2 | Coelenterazine 400a | 395–400 | GFP2/10 | 510 | Maximal spectral separation |
eBRET2 | Coelenterazine 400a | 395–400 | GFP2/10 | 510 | Enhanced via Rluc8 mutation |
NanoBRET | Furimazine | 460 | HaloTag618 | 618 | Red-shifted, high stability |
Spectral and Kinetic Properties:Coelenterazine 400a’s emission maximum (395–411 nm) is blueshifted by 60–70 nm compared to native coelenterazine (475–509 nm) [1] [6]. This shift arises from disrupted π-conjugation at C-8, reducing electron delocalization in the excited-state coelenteramide intermediate. Enzyme kinetics further differentiate these substrates: Coelenterazine 400a exhibits a lower Michaelis constant (Km ~0.6 μM) with Renilla luciferase than native coelenterazine (Km ~2.8 μM), indicating higher enzyme affinity. However, its maximum reaction velocity (Vmax) is significantly lower—3.9 × 107 vs. 9.0 × 109 relative light units (RLU)/second—resulting in ~100-fold lower total light output [1] [6].
Stability and Applications:Native coelenterazine degrades rapidly in serum-containing media due to nucleophilic attack and oxidation. Coelenterazine 400a shares this instability, limiting its utility in long-term live-cell imaging. Novel analogs like B2 (C-6 phenyl-substituted) now surpass both, offering 100-fold higher intensity than Coelenterazine 400a and 70 nm redshift over native coelenterazine [6]. In BRET, Coelenterazine 400a remains preferred for in vitro protein-interaction studies requiring high spectral resolution, whereas native coelenterazine excels in in vivo tracking where signal brightness is critical [5] [8].
Bioluminescence Resonance Energy Transfer Efficiency:In direct BRET comparisons, Coelenterazine 400a outperformed coelenterazine h in sensitivity for proteolytic cleavage assays. For thrombin detection, BRET2 (Coelenterazine 400a/GFP2) achieved a 28.9-fold BRET ratio change upon cleavage, versus 3.05-fold for BRET1 (coelenterazine h/YFP). Detection limits were 15 pM for BRET2 vs. 53 pM for BRET1 [8]. This advantage stems from minimized acceptor auto-excitation and donor-acceptor spectral overlap (<15% for BRET2 vs. >30% for BRET1) [4] [8].
Table 3: Performance Comparison of Coelenterazine Substrates with *Renilla* Luciferase*
Parameter | Native Coelenterazine | Coelenterazine 400a | Advanced Analog (B2) |
---|---|---|---|
Emission Maximum (nm) | 475–509 | 395–411 | 484 |
Relative Intensity (%) | 9,634 | 100 | 8,645 |
Km (μM) | 2.8 ± 0.2 | 0.6 ± 0.1 | 0.9 ± 0.2 |
Vmax (RLU/s) | 9.0 × 109 | 3.9 × 107 | 3.8 × 109 |
Primary BRET Utility | BRET1 | BRET2/eBRET2 | Emerging systems |
Supplemental Tables
Table S1: Commercial Coelenterazine 400a Products
Vendor | Catalog Number | Purity | Formulation |
---|---|---|---|
Biotium | 10125 | >98% | Lyophilized solid |
Gold Biotechnology | Custom | >95% | Ethanol solution |
Table S2: Key Publications Featuring Coelenterazine 400a
Study | Year | Major Contribution |
---|---|---|
Pfleger et al., Nature Protocols | 2006 | Established BRET2 for GPCR interactions |
Dacres et al., Analytical Biochemistry | 2009 | Quantified BRET2 sensitivity in protease assays |
Jiang et al., Organic & Biomolecular Chemistry | 2017 | Benchmarked against C-6 modified analogs |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1